molecular formula C6H2BrCl2NO B1315279 5-Bromo-2-chloro-3-pyridinecarbonyl chloride CAS No. 78686-86-9

5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Cat. No. B1315279
CAS RN: 78686-86-9
M. Wt: 254.89 g/mol
InChI Key: ZXLONDRTSKAJOQ-UHFFFAOYSA-N
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Patent
US08299056B2

Procedure details

5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide. To a mixture of 5-bromo-2-chloronicotinic acid (6 g, 25.5 mmol) in thionyl chloride (30 mL) was added a drop of N,N-dimethylformamide, and the reaction mixture was heated at 80° C. for 2 h. The mixture was cooled to room temperature, and concentrated to give crude 5-bromo-2-chloronicotinoyl chloride. A solution of O,N-dimethyl-hydroxylamine hydrochloride salt (3.45 g, 35.6 mmol) and triethylamine (7.48 g, 74.1 mmol) in dichloromethane (80 mL), and a solution of the above 5-bromo-2-chloronicotinoyl chloride in dichloromethane (20 mL) were added, and the reaction mixture was stirred overnight. The mixture was poured into water, and extracted with dichloromethane (50 mL×3). The combined organic layer was concentrated under reduced pressure, and purified on silica gel column (eluting with 5-10% ethyl acetate in petroleum ether) to give 5-bromo-2-chloro-N-methoxy-N-methylnicotinamide as a solid (6.2 g, 71.4% yield). 1H NMR (400 MHz, DMSO-d6) δ (ppm) 8.65 (s, 1H), 8.39 (s, 1H), 3.49 (s, 3H), 3.30 (s, 3H).
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
7.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][NH:4][CH3:5].C(N(CC)CC)C.[Br:13][C:14]1[CH:15]=[N:16][C:17]([Cl:23])=[C:18]([CH:22]=1)[C:19](Cl)=[O:20].O>ClCCl>[Br:13][C:14]1[CH:15]=[N:16][C:17]([Cl:23])=[C:18]([CH:22]=1)[C:19]([N:4]([O:3][CH3:2])[CH3:5])=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
3.45 g
Type
reactant
Smiles
Cl.CONC
Name
Quantity
7.48 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC(=C(C(=O)Cl)C1)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (50 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified on silica gel column (eluting with 5-10% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=NC(=C(C(=O)N(C)OC)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.